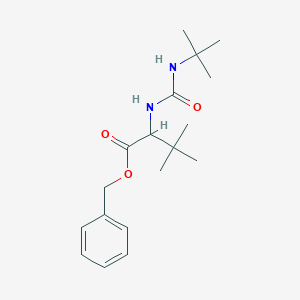
N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster est un composé organique synthétique connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par la présence d'un groupe tert-butylcarbamoyle, d'une partie tert-leucine et d'un groupe ester benzylique. Le marquage au deutérium (d9) ajoute à sa singularité, le rendant précieux à des fins de recherche.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster implique généralement plusieurs étapes, en commençant par la protection du groupe amino de la L-tert-leucine à l'aide d'un groupe tert-butylcarbamoyle. Ceci est suivi par l'estérification du groupe carboxyle avec l'alcool benzylique. Le marquage au deutérium est introduit par des réactifs deutérés spécifiques au cours du processus de synthèse. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de this compound peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes améliorent l'efficacité et l'évolutivité du processus de production. L'utilisation de réactifs de haute pureté et de mesures strictes de contrôle qualité garantit la cohérence et la fiabilité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels, comme la réduction de l'ester en alcool.
Substitution : Le groupe ester benzylique peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme le méthylate de sodium. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphère inerte pour éviter les réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent conduire à une variété de dérivés fonctionnalisés .
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif de la synthèse organique et comme étalon de référence en chimie analytique.
Biologie : Utilisé dans l'étude des mécanismes enzymatiques et des interactions protéines-ligands en raison de ses caractéristiques structurales uniques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme réactif dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Les caractéristiques structurales du composé lui permettent de se lier aux sites actifs et de moduler l'activité de ces cibles. Le marquage au deutérium peut influencer la stabilité métabolique et la pharmacocinétique du composé, ce qui en fait un outil précieux dans le développement de médicaments et les études métaboliques .
Applications De Recherche Scientifique
N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites and modulate the activity of these targets. The deuterium labeling can influence the compound’s metabolic stability and pharmacokinetics, making it a valuable tool in drug development and metabolic studies .
Comparaison Avec Des Composés Similaires
Composés similaires
N-tert-Butylbenzylamine : Structure similaire, mais sans la partie leucine et le marquage au deutérium.
tert-Butylcarbamoyl-L-leucine : Similaire, mais sans le groupe ester benzylique et le marquage au deutérium
Unicité
N-tert-Butylcarbamoyl-L-tert-leucine-d9BenzylEster se distingue par sa combinaison de groupes tert-butylcarbamoyle, tert-leucine et ester benzylique, ainsi que par le marquage au deutérium. Cette structure unique confère des propriétés chimiques et biologiques spécifiques, ce qui en fait un composé polyvalent pour diverses applications de recherche .
Propriétés
IUPAC Name |
benzyl 2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNNOVHPJIYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)


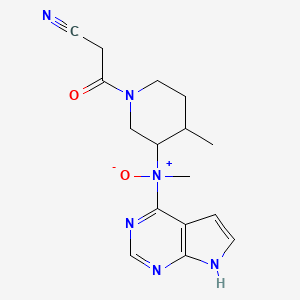
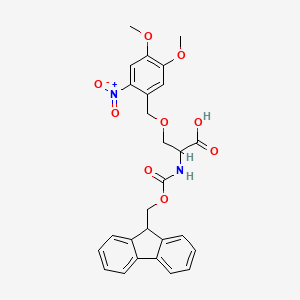
![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)
![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)

![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
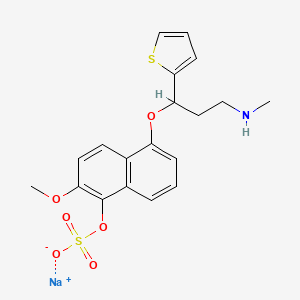
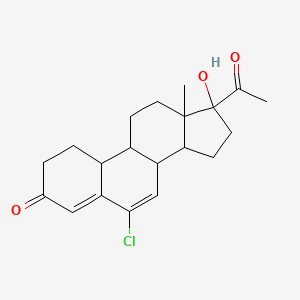
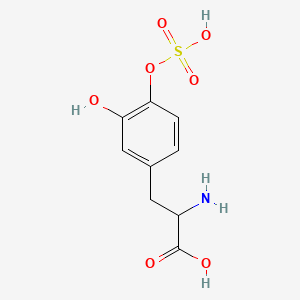
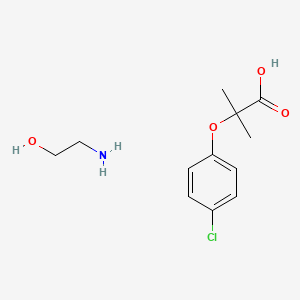
![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)
